![molecular formula C9H11NO B14696791 2-[2-(Ethenyloxy)ethyl]pyridine CAS No. 28665-95-4](/img/structure/B14696791.png)
2-[2-(Ethenyloxy)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Ethenyloxy)ethyl]pyridine is an organic compound with the molecular formula C9H11NO It consists of a pyridine ring substituted with a 2-(ethenyloxy)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethenyloxy)ethyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromoethyl vinyl ether with pyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For example, the use of a flow reactor with a packed column containing a suitable catalyst can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Ethenyloxy)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-[2-(Ethenyloxy)ethyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(Ethenyloxy)ethyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can influence various biochemical pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylpyridine: A pyridine derivative with an ethyl group at the 2-position.
2-Methylpyridine: A pyridine derivative with a methyl group at the 2-position.
2-(2-Hydroxyethyl)pyridine: A pyridine derivative with a hydroxyethyl group at the 2-position.
Uniqueness
2-[2-(Ethenyloxy)ethyl]pyridine is unique due to the presence of the ethenyloxyethyl group, which imparts distinct chemical and physical properties. This functional group can participate in various chemical reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
28665-95-4 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-(2-ethenoxyethyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-11-8-6-9-5-3-4-7-10-9/h2-5,7H,1,6,8H2 |
Clé InChI |
JWBHVACPVGZUEL-UHFFFAOYSA-N |
SMILES canonique |
C=COCCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


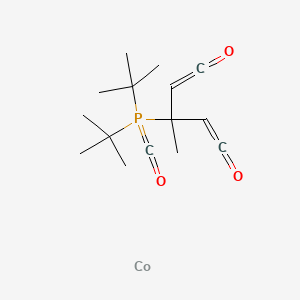
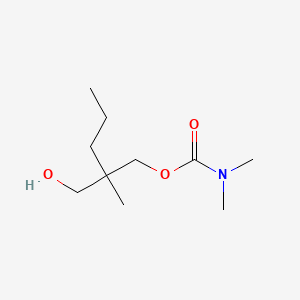
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
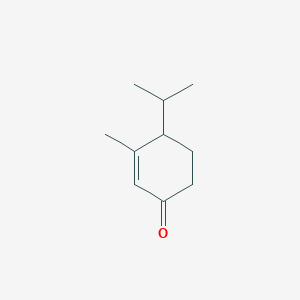
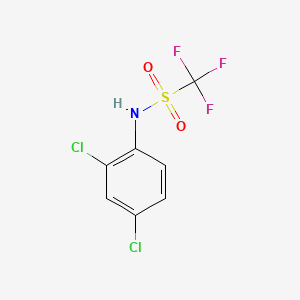

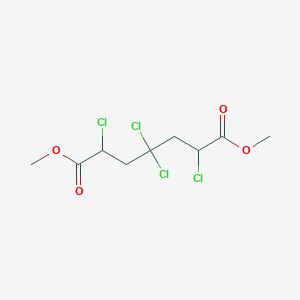
![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)

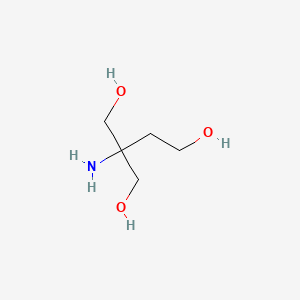
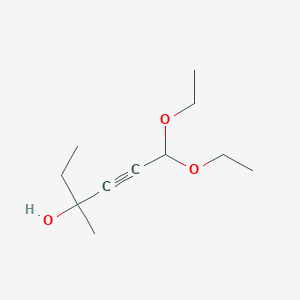

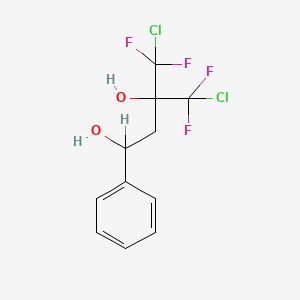
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
